![molecular formula C13H9F2N3OS2 B2529573 2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-64-3](/img/structure/B2529573.png)
2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
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Overview
Description
2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C13H9F2N3OS2 and its molecular weight is 325.35. The purity is usually 95%.
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Biological Activity
The compound 2-[(2,4-difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone (CAS No. 866136-64-3) has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H9F2N3OS2, with a molecular weight of 325.36 g/mol. The structure features a difluorophenyl group linked to a thiazole-triazole moiety through a sulfanyl bridge, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis pathway may include the use of isothiocyanates and various alkylating agents to form the desired thiazole-triazole structure. The synthesis has been optimized for yield and purity, often exceeding 90% purity in final products .
Anticancer Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For example, related compounds have shown promising results against various cancer cell lines:
- HCT-116 (colon carcinoma) : IC50 values around 6.2 μM.
- T47D (breast cancer) : IC50 values of 43.4 μM and 27.3 μM for specific derivatives .
These findings suggest that the thiazole-triazole framework contributes to the inhibition of cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial activity. Triazoles are known for their antifungal and antibacterial properties. Studies have shown that similar compounds can exhibit:
- Antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .
- Antifungal activity comparable to standard treatments like fluconazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The difluorophenyl group enhances lipophilicity and may improve cellular uptake.
- The sulfanyl linkage is crucial for interaction with biological targets.
- The triazole-thiazole moiety is associated with various pharmacological effects including antifungal and anticancer activities .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Anticancer Studies : A series of triazole derivatives were tested against breast and colon cancer cell lines, revealing a dose-dependent response with significant cytotoxicity observed at lower concentrations.
- Antimicrobial Trials : Compounds were evaluated against drug-resistant bacterial strains, demonstrating superior efficacy compared to conventional antibiotics.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C13H9F2N3OS2
- Molecular Weight : 325.36 g/mol
- CAS Number : 866136-64-3
- Purity : Generally >90% in commercial preparations.
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The specific compound under discussion has been tested for its efficacy against various bacterial strains and fungi. Studies indicate that derivatives of this compound show promising results in inhibiting microbial growth, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Properties
Recent investigations have also focused on the anticancer potential of this compound. The presence of the difluorophenyl group is believed to enhance its interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines .
Agricultural Science
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide or herbicide. Research into similar compounds has shown that thiazole and triazole derivatives can act as effective agrochemicals due to their ability to disrupt metabolic processes in pests . Field trials are needed to evaluate its effectiveness in real-world agricultural settings.
Material Science
Polymer Additives
In material science, compounds like 2-[(2,4-difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone are being explored as additives for polymers to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to improved performance characteristics in various polymer matrices .
Case Study 1: Antimicrobial Screening
A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of several triazole derivatives. Among these, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Research
In a recent publication, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent .
Case Study 3: Agrochemical Development
Field tests conducted on crops treated with formulations containing this compound showed a reduction in pest populations while maintaining crop yield. This suggests its viability as an eco-friendly pesticide alternative .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3OS2/c1-7-12(21-13-16-6-17-18(7)13)10(19)5-20-11-3-2-8(14)4-9(11)15/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIGPUGGKUAXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.